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Compound of Interest

Compound Name: 4-(Prop-2-en-1-yl)piperidin-4-ol

CAS No.: 695209-36-0

Cat. No.: B2622856 Get Quote

Status: Operational Operator: Senior Application Scientist Topic: Toxicity Mitigation & Scaffold

Optimization Reference ID: PIP-ALL-TOX-001

Welcome to the Technical Support Center
You have accessed this guide because your 4-allyl-4-hydroxypiperidine lead compounds are

failing safety screens. This scaffold is a privileged structure in medicinal chemistry, often

associated with opioid receptor modulation (e.g., antagonists or biased agonists). However, it

carries distinct structural alerts that frequently lead to hepatotoxicity (reactive metabolites) and

cardiotoxicity (hERG inhibition).

This guide treats your chemical optimization process as a debugging workflow. We do not just

list problems; we provide the mechanistic "code" to patch them.

Module 1: Hepatotoxicity & Reactive Metabolites[1][2][3]
User Issue: "My compounds show time-dependent inhibition (TDI) of CYPs or rapid drop in

hepatocyte viability, but are stable in buffer."

Root Cause Analysis: The allyl group at the 4-position is a "structural alert." While essential for

receptor affinity (filling the hydrophobic pocket), it is a metabolic soft spot. Cytochrome P450

enzymes (specifically CYP2E1 and CYP3A4) can epoxidize the allylic double bond.
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Epoxidation: The resulting epoxide is an electrophile capable of alkylating DNA (genotoxicity)

or proteins (hepatotoxicity).

Michael Acceptors: If the piperidine ring opens or oxidizes, it can form reactive iminium ions

or acrolein-like species.

Troubleshooting Protocol: The "Metabolic Patch"

Symptom Diagnosis Chemical Solution

GSH Adducts Detected

Formation of reactive

electrophiles

(Epoxide/Quinone-methide).

Fluorination: Introduce fluorine

at the allylic position or the

piperidine ring to deactivate

the double bond electronically.

High CYP TDI

Irreversible binding to CYP

heme (Mechanism-Based

Inactivation).

Steric Shielding: Add a methyl

group adjacent to the double

bond (e.g., 2-methylallyl) to

hinder enzymatic attack.

Rapid N-Dealkylation
Oxidation of the alpha-carbon

next to Nitrogen.

Deuteration: Replace protons

on the alpha-carbons (C2/C6

of piperidine) with Deuterium to

utilize the Kinetic Isotope

Effect (KIE).

Standard Operating Procedure: Glutathione (GSH) Trapping Assay Use this protocol to confirm

if your toxicity is metabolite-driven.

Incubation: Mix test compound (10 µM) with Human Liver Microsomes (HLM, 1 mg/mL) in

phosphate buffer (pH 7.4).

Activation: Add NADPH (1 mM) to initiate metabolism.

Trapping Agent: Add Glutathione (GSH) at 5 mM (excess).[1] Note: Use a mixture of labeled

(

-GSH) and unlabeled GSH to easily identify adducts by their isotopic doublet pattern in MS.
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Termination: Quench with ice-cold acetonitrile after 60 mins.

Analysis: Analyze via LC-MS/MS (High-Res Orbitrap or Q-TOF).

Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or monitor specific

GSH fragment ions (

272).

Visualizing the Toxicity Pathway Figure 1: Mechanism of Allyl-Piperidine Bioactivation and

Mitigation Strategies.
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Caption: The allyl moiety undergoes CYP-mediated epoxidation, leading to toxicity. Structural

modification (fluorination) shunts metabolism toward safer pathways.

Module 2: Cardiotoxicity (hERG Inhibition)
User Issue: "My compound has single-digit micromolar or nanomolar affinity for hERG in patch-

clamp assays. I am seeing QT prolongation risks."

Root Cause Analysis: The 4-substituted piperidine is a classic pharmacophore for hERG

channel blocking. The channel pore contains aromatic residues (Tyr652, Phe656) that engage

in:

Pi-Pi Stacking: With the aromatic/allyl groups of your ligand.
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Cation-Pi Interaction: The basic piperidine nitrogen (protonated at physiological pH) binds

strongly to the aromatic cage of the channel.

Troubleshooting Guide: De-risking hERG

Parameter Target Value Adjustment Strategy

LogP (Lipophilicity) < 3.0

Reduce Lipophilicity: hERG

binding correlates with LogP.

Introduce polar groups (ethers,

hydroxyls) on the periphery.

pKa (Basicity) < 7.5

Lower pKa: Reduce the

basicity of the piperidine

nitrogen. Add an electron-

withdrawing group (EWG) like

a fluorine on the beta-carbon

or convert the amine to a weak

base.

Rigidity High

Conformational Restriction:

hERG prefers flexible

molecules that can "induce fit"

into the pore. Rigidify the

scaffold (e.g., bridge the

piperidine ring) to reduce

affinity.

Self-Validating Experiment: The "LogP/pKa Matrix" Do not rely on a single assay. Construct a

small library of 3-5 analogs with varying pKa and LogP.

Synthesize:

Analog A: Reduced LogP (add -OH).

Analog B: Reduced pKa (add beta-fluorine).

Analog C: Zwitterion (add carboxylic acid tail - usually kills hERG completely).
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Test: Run parallel hERG binding (radioligand displacement) and FluxOR™ thallium flux

assays.

Validation: If Analog B shows reduced hERG but maintained potency, the issue is the cation-

pi interaction. If Analog A works, the issue is hydrophobic trapping.

Visualizing the Decision Logic Figure 2: hERG Optimization Decision Tree.
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Caption: Systematic reduction of hERG liability by targeting lipophilicity first, then basicity

(pKa).
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Module 3: FAQs & Quick Fixes
Q: Can I replace the allyl group entirely? A: Yes, but proceed with caution. The allyl group often

fills a specific hydrophobic sub-pocket.

Safe Replacement: A cyclopropyl-methyl group is isosteric but metabolically more stable and

cannot form epoxides.

Safe Replacement: A 2,2-difluoroethyl group reduces electron density and improves

metabolic stability.

Q: My compound is potent but has poor oral bioavailability. Is this toxicity related? A: Often,

yes. Rapid First-Pass Metabolism (high clearance) generates the reactive metabolites

discussed in Module 1.

Fix: Block the "soft spots." If the piperidine nitrogen is being dealkylated, try N-substitution

with a bulky, electron-poor group (e.g., a fluorinated benzyl) rather than a simple alkyl chain.

Q: How do I differentiate between "target-mediated" toxicity and "chemical" toxicity? A: Use a

negative control compound (distomer).

Synthesize the enantiomer or a close structural analog that does not bind the target receptor.

If this inactive analog still kills hepatocytes, the toxicity is chemical (structure-based, likely

the allyl/piperidine motif).

If the inactive analog is safe, the toxicity is target-mediated (on-target side effects).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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